molecular formula C26H23ClN4O B11582287 1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine

1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine

Cat. No.: B11582287
M. Wt: 442.9 g/mol
InChI Key: HENCFGDEXFJZMW-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine is a complex organic compound that features a piperazine ring, a phthalazine moiety, and a chlorobenzoyl group

Preparation Methods

The synthesis of 1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine typically involves multiple steps. The synthetic route often begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group and the phthalazine moiety. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

1-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine can be compared to other compounds with similar structures, such as:

These compounds share structural motifs like the piperazine ring and chlorobenzoyl group but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of these groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23ClN4O

Molecular Weight

442.9 g/mol

IUPAC Name

(2-chlorophenyl)-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H23ClN4O/c1-18-10-12-19(13-11-18)24-20-6-2-3-7-21(20)25(29-28-24)30-14-16-31(17-15-30)26(32)22-8-4-5-9-23(22)27/h2-13H,14-17H2,1H3

InChI Key

HENCFGDEXFJZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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